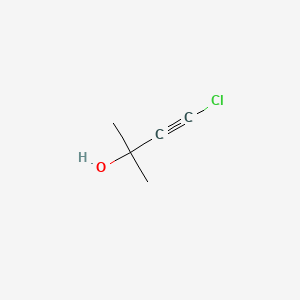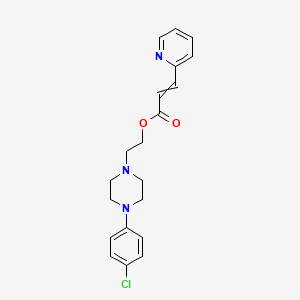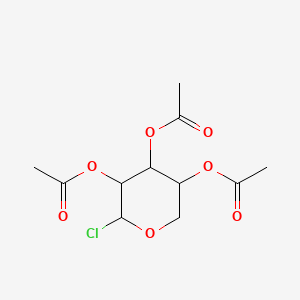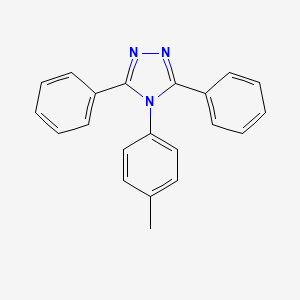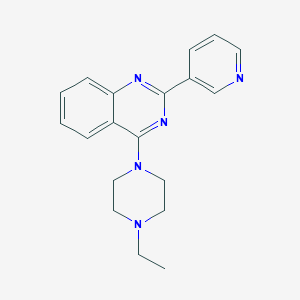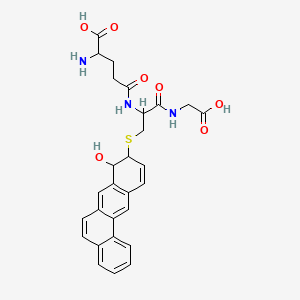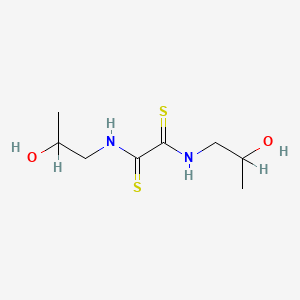
N,N'-Bis(2-hydroxypropyl)dithiooxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-hydroxypropyl)dithiooxamide is an organic compound with the molecular formula C8H16N2O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-hydroxypropyl)dithiooxamide can be synthesized through the modified Willgerodt–Kindler reaction. This involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines in dimethylformamide (DMF) under mild conditions. The reaction typically yields 30-70% of the desired product with a 100% conversion of tetrachloroethylene .
Industrial Production Methods
Industrial production methods for N,N’-Bis(2-hydroxypropyl)dithiooxamide are not extensively documented. the modified Willgerodt–Kindler reaction is a feasible approach for large-scale synthesis due to its relatively mild reaction conditions and high conversion rates .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-hydroxypropyl)dithiooxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N’-Bis(2-hydroxypropyl)dithiooxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Bis(2-hydroxypropyl)dithiooxamide involves its ability to coordinate with metal ions through its sulfur and nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and analytical applications .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-hydroxyethyl)dithiooxamide
- N,N’-Dicyclohexyldithiooxamide
- N,N’-Bis(2-morpholinoethyl)dithiooxamide
Uniqueness
N,N’-Bis(2-hydroxypropyl)dithiooxamide is unique due to its specific structural features, such as the presence of hydroxypropyl groups, which can influence its solubility, reactivity, and coordination properties compared to other dithiooxamides .
Properties
CAS No. |
3815-26-7 |
|---|---|
Molecular Formula |
C8H16N2O2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
N,N'-bis(2-hydroxypropyl)ethanedithioamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-5(11)3-9-7(13)8(14)10-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) |
InChI Key |
XVQIVQIHTLUPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=S)C(=S)NCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
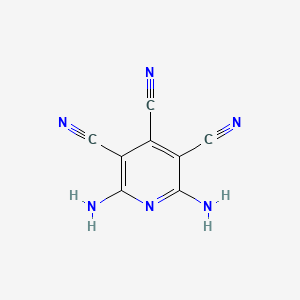
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
